Methyl formylcarbamate

Description

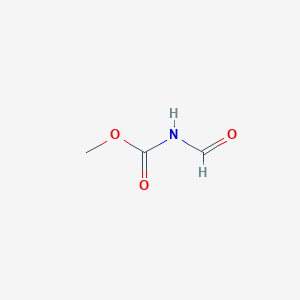

Structure

2D Structure

3D Structure

Properties

CAS No. |

30690-19-8 |

|---|---|

Molecular Formula |

C3H5NO3 |

Molecular Weight |

103.08 g/mol |

IUPAC Name |

methyl N-formylcarbamate |

InChI |

InChI=1S/C3H5NO3/c1-7-3(6)4-2-5/h2H,1H3,(H,4,5,6) |

InChI Key |

PAEQHBLXMXRMEA-UHFFFAOYSA-N |

SMILES |

COC(=O)NC=O |

Canonical SMILES |

COC(=O)NC=O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving Methyl Formylcarbamate

Mechanistic Investigations of N-Formylcarbamate Reactivity

The reactivity of N-formylcarbamates, such as methyl formylcarbamate, is characterized by the interplay between the formyl, amino, and carbamate (B1207046) functionalities. This unique structural arrangement gives rise to distinct reaction pathways, including cleavage, decarboxylation, and various intermolecular reactions.

The cleavage of the N-formylcarbamate linkage can proceed through several mechanistic routes, largely dictated by the reaction conditions. Under acidic or basic conditions, hydrolysis can occur, targeting either the amide or the ester bond of the carbamate.

Decarboxylation represents a key transformation for many carbamic acid derivatives. While the uncatalyzed decarboxylation of many compounds is kinetically slow, enzymatic pathways in biological systems demonstrate the feasibility of this reaction. nih.gov For N-formylcarbamates, decarboxylation would involve the loss of carbon dioxide, potentially leading to the formation of a formamide (B127407) derivative. The specific mechanisms for the non-enzymatic decarboxylation of this compound are not extensively detailed in the literature, but they would likely require elevated temperatures or the presence of specific catalysts to overcome the kinetic barrier. researchgate.net

Transamidation and transesterification are equilibrium-driven processes that involve the exchange of the amine or alcohol portion of the carbamate, respectively.

Transamidation: This reaction involves the substitution of the amino group of the carbamate with another amine. The direct transamidation of amides and carbamates is often challenging due to the stability of the C-N bond and typically requires a catalyst to activate the carbonyl group. nih.gov The mechanism generally proceeds through a stepwise pathway involving the activation of the carbonyl group, followed by nucleophilic attack of the incoming amine to form a tetrahedral intermediate. Subsequent elimination of the original amino group yields the new carbamate or amide product. nih.gov

Transesterification: This process exchanges the organic group of an ester with the organic group of an alcohol. wikipedia.org For this compound, this would involve reacting it with another alcohol to replace the methyl group. These reactions are often catalyzed by either an acid or a base. wikipedia.org A proposed mechanism for the base-catalyzed transesterification of a related compound, O-methyl-N-aryl carbamate, involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the carbamate. rsc.org This is considered the rate-determining step, leading to a tetrahedral intermediate which then collapses to release methanol (B129727) and form the new ester. wikipedia.orgrsc.org Kinetic studies on related carbamates have shown that electron-withdrawing groups on the N-aryl substituent can facilitate this process. rsc.org

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. libretexts.orgyoutube.com Research has shown that α,β-unsaturated imides that are formylated at the nitrogen atom, a structure related to N-formylcarbamates, can act as highly effective dienophiles. These N-formyl amide-activated dienophiles have demonstrated superior reactivity compared to conventional acyl activators like esters and amides in competitive Diels-Alder reactions. nih.gov This enhanced reactivity is often facilitated by a Lewis acid, such as diethylaluminum chloride (Et2AlCl), which is believed to chelate the two carbonyl groups of the N-formyl amide, further increasing its dienophilicity. nih.gov

Friedel-Crafts Reaction: The Friedel-Crafts reactions are a cornerstone of organic chemistry, used to attach substituents to aromatic rings via electrophilic aromatic substitution. masterorganicchemistry.com The two main types are Friedel-Crafts alkylation and Friedel-Crafts acylation. masterorganicchemistry.com Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl3), to form a ketone. organic-chemistry.orglibretexts.org The direct participation of this compound as an acylating agent in Friedel-Crafts reactions is not well-documented. Typically, the reaction is limited by the fact that it fails with strongly deactivated aromatic rings and the amine groups present in carbamates can react with the Lewis acid catalyst, deactivating the ring and preventing the reaction. libretexts.org

Role as Protecting Groups in Complex Molecule Synthesis

In the intricate field of multi-step organic synthesis, particularly in peptide and carbohydrate chemistry, protecting groups are indispensable tools. masterorganicchemistry.com They serve to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. masterorganicchemistry.com Carbamates are one of the most widely used classes of protecting groups for amines due to their ease of installation, stability under a range of reaction conditions, and selective removal. masterorganicchemistry.com

An orthogonal protection strategy is a highly sought-after approach in the synthesis of complex molecules, such as peptides. nih.govfiveable.me This strategy employs multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. masterorganicchemistry.comnih.gov This allows for the selective deprotection and modification of different functional groups within the same molecule. fiveable.me

The most common orthogonal systems in peptide synthesis are the tert-butoxycarbonyl/benzyl (Boc/Bn) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies. nih.govresearchgate.net For instance, the Fmoc group is base-labile, the Boc group is acid-labile, and the Cbz group is removed by hydrogenation, allowing for a three-tiered orthogonal system. masterorganicchemistry.com

An N-formylcarbamate group could theoretically be integrated into such an orthogonal scheme. Its unique cleavage conditions, which would differ from the standard acidic, basic, or hydrogenolytic methods used for Boc, Fmoc, and Cbz respectively, would determine its orthogonality. For an N-formylcarbamate to be a successful orthogonal protecting group, it must remain stable under the conditions used to remove other protecting groups in the synthetic sequence.

The selective removal of a protecting group is as crucial as its stability. The conditions for deprotection must be mild enough to not disturb other sensitive functionalities within the molecule. A variety of methods have been developed for the cleavage of carbamate protecting groups, some of which are applicable to methyl carbamates.

The following interactive table summarizes some of the methodologies reported for the deprotection of various carbamates, which could be adapted for the removal of an N-formylcarbamate group.

| Reagent(s) | Conditions | Applicable Carbamate(s) | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride (B91410) (TBAF) | THF | General carbamates | organic-chemistry.org |

| 2-Mercaptoethanol, K3PO4 | N,N-dimethylacetamide, 75 °C | Methyl carbamate, Cbz, Alloc | organic-chemistry.org |

| Diethylenetriamine | No additional reagents | Unactivated carbamates and ureas | organic-chemistry.org |

| Oxalyl chloride | Methanol, Room Temperature | N-Boc | nih.gov |

| Di-tert-butyl dicarbonate (B1257347) (Boc2O), Tetra-n-butylammonium nitrite (B80452) (Bu4NNO2) | Pyridine, Room Temperature | N-phenylcarbamoyl | nih.govresearchgate.net |

Theoretical and Computational Investigations of Methyl Formylcarbamate

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are at the forefront of computational chemistry, allowing for the detailed study of electronic structure and its influence on chemical reactions.

Density Functional Theory (DFT) has become a principal method for elucidating the mechanisms of chemical reactions. DFT calculations can map out the entire reaction pathway for the formation or decomposition of methyl formylcarbamate, identifying key intermediates and transition states. By calculating the energies of these species, the energetic feasibility of a proposed reaction can be determined.

A study on the reaction of N-methylformamide with dimethyl carbonate to form N,O-dimethylcarbamate, a related compound, utilized DFT to detail a three-stage mechanism. researchgate.net This study highlighted the tautomeric conversion of N-methylformamide to an iminol, followed by the rate-limiting addition of dimethyl carbonate, and finally the cleavage of a methyl formate (B1220265) molecule. researchgate.net Such a detailed mechanistic understanding is crucial for optimizing reaction conditions.

The following table illustrates the type of energetic data that can be obtained from DFT calculations for a hypothetical reaction pathway for the formation of a carbamate (B1207046).

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Intermediate 1 | -5.2 |

| 3 | Transition State 1 | +15.8 |

| 4 | Intermediate 2 | -10.1 |

| 5 | Transition State 2 | +5.3 |

| 6 | Products | -25.0 |

This table is illustrative and based on typical data from DFT studies on related carbamate formation reactions.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate energetic profiles for molecules. These methods are computationally more intensive than DFT but can serve as a benchmark for other computational techniques. For this compound, ab initio calculations can provide a precise determination of its heat of formation, bond dissociation energies, and the energy barriers for various reactions.

A study on the decomposition of methyl formate, a structurally related ester, employed high-level ab initio calculations to investigate its energetics and kinetics. nih.gov The study determined the high-pressure limit rate constant for the decomposition of methyl formate to methanol (B129727) and carbon monoxide and also computed its enthalpy of formation. nih.gov Similar ab initio studies on this compound would provide a fundamental understanding of its thermal stability and decomposition pathways.

Furthermore, ab initio methods have been used to study the stability of carbamates formed from the reaction of CO2 with alkanolamines. researchgate.net These studies have shed light on the unlikelihood of a long-lived zwitterion intermediate, suggesting instead a single-step termolecular mechanism. researchgate.net

The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. Identifying and characterizing the transition state is essential for understanding the kinetics of a reaction. Computational methods allow for the precise location of transition state structures and the calculation of their energies, which are used to determine the activation energy of the reaction.

Transition state calculations involve geometry optimization to find a saddle point on the potential energy surface. This is verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu This imaginary frequency represents the vibration that leads the reactants to products. ucsb.edu

Reaction coordinate mapping involves tracing the path of lowest energy from reactants to products, passing through the transition state. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For a reaction involving this compound, such as its hydrolysis, transition state analysis would reveal the structure of the high-energy intermediate and the energy barrier that must be overcome for the reaction to proceed. A theoretical study on the acid hydrolysis of methyl carbamate, for instance, used computational methods to investigate the tetrahedral transition state involved in the rate-determining step. zendy.io

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule like this compound.

While extensive MD simulations are more commonly applied to large biomolecules to study phenomena like protein folding, the principles are applicable to smaller molecules as well. frontiersin.orgmdpi.com For this compound, MD simulations can be used to explore the different rotational isomers (conformers) and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature.

The conformational dynamics of a molecule can be analyzed by monitoring various geometric parameters over time, such as dihedral angles. The results of an MD simulation can be used to construct a potential of mean force (PMF) along a specific coordinate, which provides the free energy profile for a particular conformational change.

Analysis of Intermolecular Interactions and Charge Distribution

The way molecules interact with each other in the solid state or in solution is governed by intermolecular forces. Computational chemistry provides tools to analyze these interactions and the underlying charge distribution of a molecule.

For this compound, the presence of polar functional groups such as the carbonyl and N-H groups suggests the importance of electrostatic interactions and hydrogen bonding in its condensed phases. The analysis of the molecular electrostatic potential (MEP) can reveal the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively.

The following table shows an example of calculated Mulliken charges for a related carbamate, illustrating the type of data that can be generated.

| Atom | Mulliken Charge (e) |

| C (carbonyl) | +0.65 |

| O (carbonyl) | -0.55 |

| N | -0.70 |

| H (on N) | +0.35 |

| C (methyl) | -0.20 |

| O (ester) | -0.45 |

This table is illustrative and based on typical data from computational studies on carbamates. researchgate.net

Predictive Modeling for Chemical Behavior and Derivative Design

Computational chemistry plays a vital role in the design of new molecules with desired properties. By establishing quantitative structure-activity relationships (QSAR), it is possible to predict the chemical or biological activity of novel compounds based on their molecular structure.

For this compound, predictive modeling could be used to design derivatives with enhanced properties, such as increased stability or specific reactivity. QSAR models are developed by correlating the properties of a set of known compounds with various molecular descriptors, which can be calculated using computational methods. nih.govmdpi.comnih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.gov

Once a reliable QSAR model is established, it can be used to screen a virtual library of this compound derivatives to identify candidates with the desired characteristics. This in silico design process can significantly reduce the time and cost associated with experimental synthesis and testing. nih.govrsc.orgresearchgate.net For example, if the goal is to design a more potent insecticide based on the carbamate scaffold, QSAR could be used to predict the insecticidal activity of various derivatives with different substituents.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of methyl formylcarbamate in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. The presence of the formyl group introduces distinct conformational possibilities due to rotation around the N-C(O) bond, which can be investigated by NMR.

In principle, the ¹H NMR spectrum of this compound would show distinct signals for the methyl protons (O-CH₃), the formyl proton (N-CHO), and the amine proton (N-H). The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the adjacent carbonyl and oxygen atoms. Similarly, the ¹³C NMR spectrum would display unique resonances for the methyl carbon, the urethane (B1682113) carbonyl carbon, and the formyl carbonyl carbon.

Due to the scarcity of published experimental NMR data specifically for this compound, the following table presents typical chemical shift ranges for the core functional groups based on analogous simple carbamate (B1207046) and formamide (B127407) structures.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Moieties

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | O-CH ₃ | 3.6 - 3.8 | Singlet | Deshielded by the adjacent oxygen atom. |

| ¹H | N-H | 7.5 - 9.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. May show coupling to the formyl proton. |

| ¹H | N-C(O)H | 8.0 - 8.5 | Singlet or Doublet | May show coupling to the N-H proton. Its position indicates a deshielded environment. |

| ¹³C | O-C H₃ | 52 - 55 | Quartet (in coupled spectrum) | Typical range for a methoxy (B1213986) group attached to a carbonyl. |

| ¹³C | O-C (O)-N | 155 - 158 | Singlet | Chemical shift characteristic of a carbamate carbonyl carbon. |

| ¹³C | N-C (O)H | 160 - 165 | Doublet (in coupled spectrum) | Chemical shift is characteristic of a formyl carbonyl carbon. |

To unambiguously assign these resonances and probe the compound's connectivity and spatial arrangement, multi-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to its ¹³C signal, and another cross-peak linking the formyl proton signal to the formyl carbon signal. This provides a direct confirmation of the C-H bonds. sdsu.educolumbia.edu

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other through chemical bonds. In this compound, a COSY experiment could potentially show a cross-peak between the N-H proton and the formyl proton, providing evidence of their proximity and through-bond coupling.

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom into the products using NMR or mass spectrometry.

In the context of reactions involving this compound, such as its hydrolysis or its role as a synthetic intermediate, isotopic labeling can provide definitive mechanistic evidence. For example, to study the mechanism of hydrolysis, one could synthesize this compound using ¹⁸O-labeled methanol (B129727). By analyzing the products (methanol, formamide, CO₂) using mass spectrometry, the location of the ¹⁸O label would reveal whether the initial nucleophilic attack by water occurs at the urethane carbonyl or the formyl carbonyl, and whether the C-O bond cleavage occurs between the carbonyl carbon and the methoxy oxygen or elsewhere.

Similarly, ¹³C labeling of one of the carbonyl groups could be used to study decarboxylation or other rearrangement reactions. A study on the enzymatic hydrolysis of glutamine, which proceeds through a carbamyl phosphate (B84403) intermediate, utilized ¹⁵N isotope effects to demonstrate that the breakdown of a tetrahedral intermediate is the rate-limiting step. acs.org This highlights how kinetic isotope effects, measured through isotopic labeling, can provide deep insights into reaction pathways involving carbamate-like structures. acs.orgnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques ideal for identifying the functional groups present in this compound.

The key vibrational modes for this compound would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹.

C-H stretching: From the methyl and formyl groups, appearing around 2800-3000 cm⁻¹.

C=O stretching: Two distinct carbonyl stretching bands are expected due to the urethane and formyl groups. These are typically strong absorptions in the IR spectrum and would likely appear in the 1680-1750 cm⁻¹ region.

C-O stretching: Associated with the ester linkage, usually found in the 1000-1300 cm⁻¹ range.

N-H bending: Occurring around 1500-1600 cm⁻¹.

Quantum-chemical calculations for the closely related methylcarbamate provide a basis for assigning the vibrational frequencies. researchgate.net The following table details the calculated vibrational frequencies and their assignments for methylcarbamate, which serve as a strong proxy for the expected vibrations in this compound, with the understanding that the formyl group would introduce additional characteristic bands (e.g., formyl C=O stretch, C-H stretch/bend). researchgate.net

Interactive Data Table: Calculated Vibrational Frequencies (cm⁻¹) for Methylcarbamate

| Frequency (cm⁻¹) | Assignment | Type of Vibration |

| 3573 | ν(NH) | N-H stretch (asymmetric) |

| 3458 | ν(NH) | N-H stretch (symmetric) |

| 3004 | ν(CH) | C-H stretch (methyl) |

| 1735 | ν(C=O) | Carbonyl stretch |

| 1621 | δ(NH₂) | N-H bend (scissoring) |

| 1459 | δ(CH₃) | C-H bend (asymmetric) |

| 1386 | δ(CH₃) | C-H bend (symmetric) |

| 1248 | ν(C-O) | C-O stretch |

| 1083 | ν(C-N) | C-N stretch |

| 789 | γ(C=O) | Out-of-plane C=O bend |

Data sourced from quantum-chemical calculations on methylcarbamate. researchgate.net

Mass Spectrometry for High-Resolution Structure Determination and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high precision, allowing for the calculation of its elemental formula. rsc.org

For this compound (C₃H₅NO₃), the exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition. When subjected to ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺•). This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural confirmation.

Expected fragmentation pathways for this compound could include:

α-cleavage: Cleavage of bonds adjacent to the carbonyl groups or the heteroatoms (N, O).

Loss of neutral molecules: Elimination of stable neutral molecules like CO₂, methanol (CH₃OH), or formyl isocyanate (HC(O)NCO).

A plausible fragmentation pattern would involve key fragment ions corresponding to the loss of specific groups.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound (MW: 103.07 g/mol )

| m/z | Possible Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 103 | [C₃H₅NO₃]⁺• | - | Molecular Ion |

| 72 | [C₂H₂NO₂]⁺ | •OCH₃ | Loss of a methoxy radical |

| 59 | [CH₃O=C=O]⁺ | •NHCHO | Cleavage of the C-N bond |

| 44 | [NH₂CHO]⁺• | C₂H₂O₂ | Fragmentation with rearrangement |

| 31 | [CH₃O]⁺ | •C(O)NHCHO | Cleavage of the O-C(O) bond |

This technique is also invaluable for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of intermediates and products in real-time.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While obtaining a suitable single crystal of the relatively simple and potentially low-melting this compound might be challenging, X-ray crystallography provides the most definitive method for determining the three-dimensional structure of its solid-state derivatives. nih.gov This technique involves diffracting X-rays off a single crystal of a compound. The resulting diffraction pattern is used to calculate the precise positions of atoms in the crystal lattice, yielding detailed information on bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives such as methyl N-phenylcarbamate and phenyl N-(3,5-dimethylphenyl)carbamate reveal key structural features of the carbamate core. nih.govnih.gov For instance, the central carbamate group (N-C(=O)-O) is typically found to be planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This planarity has significant implications for the molecule's conformational preferences.

Applications of Methyl Formylcarbamate and Its Derivatives in Advanced Organic Synthesis

As Reagents in Formylation and Carbonylation Reactions

Formylation and carbonylation reactions are fundamental processes in organic chemistry for introducing formyl (-CHO) or carbonyl (CO) groups into molecules.

Formylation Reactions: These reactions typically employ specific formylating agents to transfer a formyl group to a substrate. Common reagents include dimethylformamide (DMF) in the Vilsmeier-Haack reaction, hexamethylenetetramine in the Duff reaction, and various formic acid derivatives. These agents are chosen for their reactivity with electron-rich aromatic systems and other nucleophiles.

Carbonylation Reactions: These processes insert carbon monoxide into organic substrates. Modern "CO-free" carbonylation methods have been developed that utilize CO surrogates like methyl formate (B1220265) or formaldehyde. In some palladium-catalyzed reactions, methyl formate has been identified as a key intermediate that delivers the carbonyl group.

While various carbamate-related structures are known in organic synthesis, specific, detailed research findings on methyl formylcarbamate acting as a primary reagent for formylation or carbonylation were not found in the available literature.

Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and materials. Their synthesis is a major focus of organic chemistry. A wide array of starting materials are used to construct these ring systems, including amines, alkynes, and carbonyl compounds, which are assembled through various cyclization strategies. Although the carbamate (B1207046) functional group is a versatile building block in organic synthesis, specific examples of this compound being used as a direct precursor for the synthesis of nitrogen-containing heterocycles are not detailed in the reviewed literature.

Intermediates in the Synthesis of Complex Chemical Architectures

The carbamate group is a crucial functional group in the synthesis of complex molecules. It is widely used as a protecting group for amines due to its stability under various reaction conditions and the relative ease of its removal. Carbamates also feature as key structural motifs in many biologically active compounds and pharmaceuticals. However, the literature reviewed does not provide specific examples of this compound serving as a distinct intermediate in the documented synthesis of complex chemical architectures.

Role in Non-Phosgene Production Routes for Industrial Chemicals (e.g., Isocyanates)

The production of isocyanates, which are key monomers for polyurethanes, has traditionally relied on the use of highly toxic phosgene (B1210022). Significant research has been devoted to developing safer, non-phosgene routes. nih.gov A principal alternative pathway involves the synthesis of a carbamate intermediate from an amine, followed by thermal decomposition of the carbamate to yield the desired isocyanate and an alcohol. nih.gov

For example, the synthesis of methyl N-phenyl carbamate from aniline (B41778) is a key step in a non-phosgene route to phenyl isocyanate. nih.gov This carbamate is then heated to produce the isocyanate.

While the general principle involves the decomposition of a carbamate, the specific role or involvement of this compound as a key intermediate in these industrial non-phosgene processes is not explicitly detailed in the available scientific and technical literature. The focus is typically on N-aryl or N-alkyl carbamates derived from the corresponding amines. researchgate.net

Future Research Directions and Unexplored Avenues in N Formylcarbamate Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of carbamates has often relied on hazardous reagents such as phosgene (B1210022). rsc.org The future of N-formylcarbamate synthesis lies in the development of novel catalytic systems that are not only efficient but also environmentally benign.

One of the most promising avenues is the utilization of biocatalysis . Enzymes offer a highly selective and sustainable alternative to conventional chemical catalysts. For instance, promiscuous esterases have been shown to be effective in the synthesis of various carbamates in aqueous media. chemrxiv.org Future research will likely focus on the discovery and engineering of novel enzymes, such as lipases and acyltransferases, with tailored substrate specificities for the synthesis of a wide array of N-formylcarbamates. chemrxiv.org The enzymatic hydrolysis of amino acid carbamates has also been demonstrated, suggesting the potential for biocatalytic routes to chiral N-formylcarbamate derivatives. mdpi.com

Electrocatalysis presents another sustainable approach, enabling the synthesis of carbamates from carbon dioxide and amines under mild conditions. rsc.org The development of advanced electrode materials, such as atomically dispersed copper on N-doped carbon nanosheets, has shown significant promise in improving the efficiency and substrate scope of these reactions. rsc.org Further exploration of novel electrocatalysts could lead to highly efficient and selective methods for the synthesis of N-formylcarbamates directly from CO2, a renewable C1 source.

The use of sustainable metal-based and organocatalysts is also a burgeoning area of research. Alkali metal salts, such as potassium carbonate, have been reported as effective catalysts for the direct synthesis of carbamates from amines, silicate esters, and carbon dioxide. rsc.org This approach avoids the need for expensive and toxic transition metal catalysts. rsc.org Additionally, the development of reusable heterogeneous catalysts, such as bimetallic nanoparticles, for oxidative N-formylation reactions represents a significant step towards more sustainable processes.

| Catalytic System | Description | Advantages | Potential Application for N-Formylcarbamates |

| Biocatalysis | Use of enzymes (e.g., esterases, lipases) to catalyze carbamate (B1207046) formation. | High selectivity, mild reaction conditions, aqueous media, renewable. | Enantioselective synthesis of chiral N-formylcarbamates. |

| Electrocatalysis | Synthesis of carbamates from CO2 and amines using electrical energy and advanced electrode materials. | Utilization of CO2, mild conditions, avoids hazardous reagents. | Direct and sustainable synthesis of methyl formylcarbamate from CO2. |

| Sustainable Catalysts | Use of earth-abundant metal salts (e.g., K2CO3) or reusable heterogeneous catalysts. | Low cost, low toxicity, catalyst recyclability. | Greener and more economical industrial production of N-formylcarbamates. |

Exploration of New Chemical Transformations and Rearrangements

Beyond novel synthetic methods, the exploration of new chemical transformations and rearrangements involving N-formylcarbamates is a key area for future research. The unique electronic properties of the N-formylcarbamate moiety can be harnessed to participate in a variety of unprecedented reactions.

A significant area of interest is the C-H bond activation and functionalization of molecules containing the carbamate group. The carbamate functionality can act as a directing group, enabling the selective functionalization of otherwise unreactive C-H bonds. magtech.com.cn This strategy has been employed for the sp2 C-H bond activation of N-aryl carbamates and the sp3 C-H activation of N-dialkyl carbamates. magtech.com.cn Future research will likely focus on expanding the scope of these reactions to include this compound as a substrate, allowing for the direct introduction of functional groups at specific positions. This could involve the use of various transition metal catalysts, such as palladium, rhodium, and iridium, to achieve diverse transformations like arylation, alkenylation, and cyclization. magtech.com.cnuniv-rennes.fr

The participation of N-formylcarbamates in cycloaddition reactions is another fertile ground for discovery. The intramolecular Diels-Alder cycloaddition of furanyl carbamates has been utilized in the synthesis of complex alkaloids. nih.gov There is significant potential to explore the reactivity of this compound in various cycloaddition reactions, such as [3+2] and [8+2] cycloadditions, to construct novel heterocyclic frameworks. researchgate.netmdpi.com The development of new catalytic systems to control the regio- and stereoselectivity of these reactions will be a key challenge.

Furthermore, the application of photoredox catalysis to N-formylcarbamate chemistry is a largely unexplored avenue. nih.gov This technology enables the generation of radical intermediates under mild conditions, which could participate in a variety of novel transformations, including C-H functionalization and cross-coupling reactions. researchgate.net The development of photocatalytic methods for the synthesis and functionalization of N-formylcarbamates could lead to the discovery of unprecedented reactivity and provide access to novel molecular architectures.

Advanced Computational Tools for Predicting Novel Reactivity

The integration of advanced computational tools is set to revolutionize the way researchers approach the study of N-formylcarbamate chemistry. These tools can provide deep mechanistic insights and predict the outcomes of reactions, thereby accelerating the discovery of new transformations and catalysts.

Density Functional Theory (DFT) calculations have already proven to be a valuable tool for investigating the mechanisms of cycloaddition reactions involving carbamates. mdpi.compku.edu.cnrsc.org Future applications of DFT will likely focus on elucidating the transition states and reaction pathways of novel catalytic transformations of this compound. This will enable a more rational design of catalysts and reaction conditions to achieve desired outcomes. For example, DFT studies can be employed to understand the regioselectivity of C-H activation reactions directed by the N-formylcarbamate group.

The emergence of machine learning (ML) in chemistry offers a powerful approach to predict chemical reactivity. rsc.orgcmu.eduresearchgate.netyoutube.com By training ML models on large datasets of reaction outcomes, it is possible to develop predictive tools that can identify promising new reactions and optimize reaction conditions. rsc.org In the context of N-formylcarbamate chemistry, ML models could be developed to predict the success of a given catalytic system for a specific transformation or to identify novel substrates that are likely to undergo a desired reaction.

Virtual screening is another computational technique that holds great promise for the discovery of new catalysts for N-formylcarbamate synthesis and functionalization. chemrxiv.orgdigitellinc.comresearchgate.netnih.gov This approach involves the computational evaluation of large libraries of potential catalysts to identify those with the highest predicted activity and selectivity. By combining virtual screening with experimental validation, researchers can significantly accelerate the catalyst discovery process.

| Computational Tool | Application in N-Formylcarbamate Chemistry | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis. | Rational catalyst design, prediction of reaction outcomes. |

| Machine Learning (ML) | Prediction of reaction yields and selectivity, discovery of new reactions. | Accelerated reaction discovery and optimization. |

| Virtual Screening | High-throughput screening of catalyst libraries. | Rapid identification of novel and efficient catalysts. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of N-formylcarbamate synthesis and functionalization with modern automated platforms, such as flow chemistry systems, is a critical step towards more efficient, safer, and scalable chemical processes.

Flow chemistry , which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the ability to telescope multi-step syntheses. magtech.com.cndigitellinc.comnih.govrsc.org The continuous synthesis of carbamates from CO2 and amines has already been demonstrated in flow reactors. researchgate.netrsc.org Future research will focus on developing robust and scalable flow processes for the synthesis of this compound and its derivatives. This will involve the optimization of reactor design, catalyst immobilization, and in-line purification techniques.

The use of microfluidic reactors for chemical synthesis provides even greater control over reaction parameters and allows for high-throughput experimentation. chemrxiv.orgmdpi.comchemrxiv.orgmdpi.com These miniaturized systems can be used to rapidly screen reaction conditions and catalysts for N-formylcarbamate synthesis, significantly accelerating the optimization process. The integration of microfluidic reactors with automated control and analysis systems will enable the development of "self-optimizing" synthesis platforms.

The combination of flow chemistry with automated synthesis platforms and artificial intelligence will ultimately lead to the development of "self-driving laboratories" for N-formylcarbamate chemistry. nih.govchemrxiv.org These systems will be capable of designing, executing, and optimizing chemical reactions with minimal human intervention, leading to a paradigm shift in the way that N-formylcarbamate derivatives are discovered and synthesized.

| Technology | Advantages for N-Formylcarbamate Chemistry | Future Outlook |

| Flow Chemistry | Improved safety, scalability, and efficiency; allows for reaction telescoping. | Development of continuous manufacturing processes for N-formylcarbamates. |

| Microfluidic Reactors | Precise control over reaction conditions, high-throughput screening. | Rapid optimization of new synthetic methods for N-formylcarbamates. |

| Automated Synthesis Platforms | High-throughput experimentation, data-driven optimization. | "Self-driving laboratories" for the autonomous discovery and synthesis of novel N-formylcarbamate derivatives. |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl formylcarbamate, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound synthesis typically involves carbamate formation via reaction of methylamine with formyl chloride derivatives under controlled pH and temperature. Optimization requires varying parameters such as solvent polarity (e.g., dichloromethane vs. THF), catalyst type (e.g., triethylamine for acid scavenging), and reaction time. Purification steps (e.g., recrystallization or column chromatography) should be validated using TLC or HPLC to ensure yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on expected chemical shifts (e.g., formyl protons at δ 8.1–8.3 ppm; methyl groups at δ 2.5–3.0 ppm). Compare with reference spectra for analogous carbamates .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and fragmentation patterns.

- HPLC/GC : Validate purity (>95%) with retention time matching authenticated standards. Document solvent systems and column types to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound be resolved experimentally?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Compare results with prior studies, noting discrepancies in experimental conditions (e.g., buffer composition, light exposure) .

- Solubility Analysis : Employ shake-flask or HPLC methods across solvents (water, DMSO, ethanol). Report saturation concentrations with standard deviations from triplicate measurements to address variability .

Q. What computational strategies are effective for predicting this compound’s reactivity, and how can these models be experimentally validated?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., hydrolysis or nucleophilic substitution) using Gaussian or ORCA software. Validate with kinetic data from experimental assays (e.g., UV-Vis monitoring of degradation rates).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends. Cross-validate with experimental partition coefficients (logP) .

Q. How should researchers design experiments to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (KD). Include positive (e.g., known inhibitors) and negative controls (solvent-only).

- Dose-Response Analysis : Calculate IC50/EC50 values using nonlinear regression (e.g., GraphPad Prism). Ensure statistical significance (p < 0.05) via ANOVA or t-tests, as per guidelines for pharmacological data reporting .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing contradictory data in this compound research?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models (e.g., RevMan software) to account for heterogeneity. Highlight methodological differences (e.g., assay sensitivity, sample preparation) as potential confounders.

- Error Analysis : Quantify measurement uncertainty via propagation of error calculations for key parameters (e.g., yield, purity). Report confidence intervals (95% CI) for all derived values .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer :

- Detailed Protocols : Document exact molar ratios, solvent grades, and equipment calibration (e.g., NMR spectrometer frequency). Use IUPAC nomenclature for compound descriptions.

- Open Data : Deposit raw spectra and chromatograms in repositories (e.g., Zenodo) with DOI links. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Table: Recommended Techniques for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.